10-Ethyl-10H-phenoxazine-4-carboxylic acid
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Overview
Description
10-Ethyl-10H-phenoxazine-4-carboxylic acid is a derivative of phenoxazine, a heterocyclic compound known for its diverse range of biological and chemical properties. Phenoxazine derivatives have been extensively studied due to their applications in various fields such as material science, organic electronics, and medicinal chemistry .
Preparation Methods
The synthesis of 10-Ethyl-10H-phenoxazine-4-carboxylic acid typically involves the carboxylation of phenoxazine derivatives. One common method includes the reaction of 10-ethyl-10H-phenoxazine with carbon dioxide under specific conditions to introduce the carboxylic acid group . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
10-Ethyl-10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic nature of the compound allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include strong acids like sulfuric acid for nitration and halogens like chlorine for halogenation. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Ethyl-10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10-Ethyl-10H-phenoxazine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
10-Ethyl-10H-phenoxazine-4-carboxylic acid can be compared with other phenoxazine derivatives such as:
- 10-Phenyl-10H-phenoxazine-4-carboxylic acid
- 10-Methyl-10H-phenoxazine-4-carboxylic acid
- 10-Ethyl-10H-phenothiazine-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interactions .
Properties
CAS No. |
108536-36-3 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
10-ethylphenoxazine-4-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c1-2-16-11-7-3-4-9-13(11)19-14-10(15(17)18)6-5-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
WILYJXZJYXEYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C=CC=C31)C(=O)O |
Origin of Product |
United States |
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